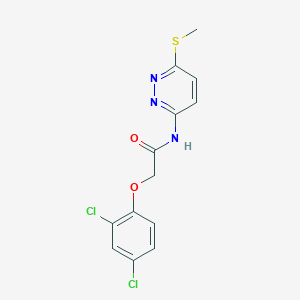
2-(2,4-dichlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a useful research compound. Its molecular formula is C13H11Cl2N3O2S and its molecular weight is 344.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological and Safety Profiles : Hudkins et al. (2011) explored the optimization of pyridazin-3-one derivatives, focusing on their potential use in treating attentional and cognitive disorders. Their research highlighted the pharmacological, pharmaceutical, and safety profiles of these compounds (Hudkins et al., 2011).
Antimicrobial Agents : A study by Hossan et al. (2012) synthesized pyridines, pyrimidinones, and oxazinones derivatives as antimicrobial agents, exploring their antibacterial and antifungal activities. This research contributes to the understanding of these compounds in the context of microbial resistance (Hossan et al., 2012).
Chemical Synthesis and Characterization : The work of Mary et al. (2020) involved synthesizing benzothiazolinone acetamide analogs and studying their vibrational spectra and electronic properties. This research has implications for photochemical and thermochemical applications, including their use in dye-sensitized solar cells (Mary et al., 2020).
Chemical Oxidation Studies : Pailloux et al. (2007) described synthetic routes to pyridazin-2-yl derivatives and their chemical oxidation with various agents. This research provides insight into the reactivity and potential applications of these compounds in chemical synthesis (Pailloux et al., 2007).
Synthesis of Fused Azines : Ibrahim and Behbehani (2014) reported a general route for synthesizing a novel class of pyridazin-3-one derivatives, showcasing their utility in creating fused azines. This study contributes to the field of organic synthesis and the development of new chemical entities (Ibrahim & Behbehani, 2014).
ACAT-1 Inhibition for Disease Treatment : Shibuya et al. (2018) identified a pyridin-3-yl acetamide hydrochloride as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with potential therapeutic implications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Anticancer Activity and Molecular Docking : Mehvish and Kumar (2022) synthesized pyridazinone derivatives and evaluated their antioxidant activity and potential anticancer properties through molecular docking studies. This research is significant in the context of developing new therapeutic agents (Mehvish & Kumar, 2022).
Biological Activity of Heterocyclic Compounds : The study by Sayed et al. (2003) focused on the synthesis of pyridazinone derivatives and their potential as antimicrobial and antifungal agents, contributing to the search for new bioactive compounds (Sayed et al., 2003).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(6-methylsulfanylpyridazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-21-13-5-4-11(17-18-13)16-12(19)7-20-10-3-2-8(14)6-9(10)15/h2-6H,7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCLSJSNSHVOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2871612.png)


![4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2871617.png)
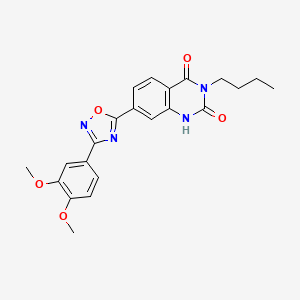
![(2E)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-ENAMIDE](/img/structure/B2871623.png)
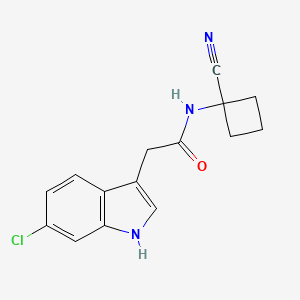
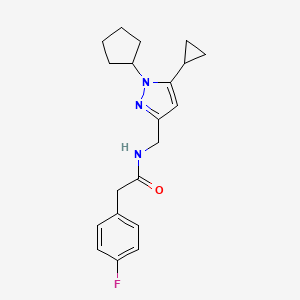
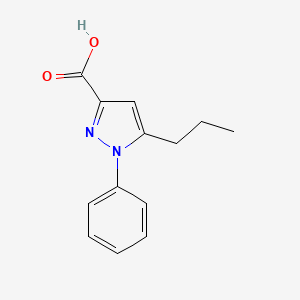

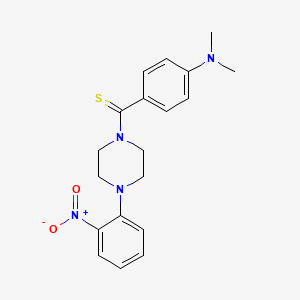
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2871633.png)
![3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide](/img/structure/B2871634.png)
![N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2871635.png)
